molecular formula C9H6ClNO B6212117 3-chloro-5-phenyl-1,2-oxazole CAS No. 31329-61-0

3-chloro-5-phenyl-1,2-oxazole

Cat. No.: B6212117
CAS No.: 31329-61-0
M. Wt: 179.6
InChI Key:
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Description

3-Chloro-5-phenyl-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-phenyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-nitrobenzaldehyde with phenylhydrazine, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-phenyl-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of 3-amino-5-phenyl-1,2-oxazole.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products like 3-azido-5-phenyl-1,2-oxazole or 3-thiocyanato-5-phenyl-1,2-oxazole.

    Oxidation: Various oxazole derivatives with different oxidation states.

    Reduction: 3-Amino-5-phenyl-1,2-oxazole.

Scientific Research Applications

3-Chloro-5-phenyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-phenyl-1,2-oxazole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-5-methyl-1,2-oxazole
  • 3-Bromo-5-phenyl-1,2-oxazole
  • 3-Chloro-5-phenyl-1,2-thiazole

Uniqueness: 3-Chloro-5-phenyl-1,2-oxazole is unique due to the presence of both chlorine and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug discovery and materials science.

Properties

CAS No.

31329-61-0

Molecular Formula

C9H6ClNO

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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